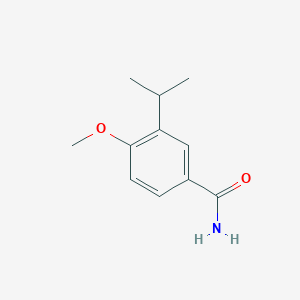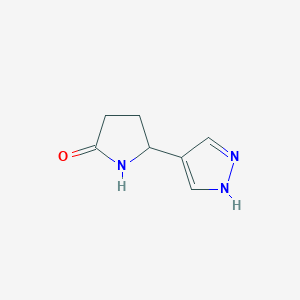
6-Chloro-N-hydroxy-5-methylnicotinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-hydroxy-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of nicotinic acid and contains a chloro, hydroxy, and methylnicotinimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxy-5-methylnicotinimidamide typically involves the chlorination of a nicotinic acid derivative followed by the introduction of hydroxy and methylnicotinimidamide groups. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The hydroxy group can be introduced through hydroxylation reactions, and the methylnicotinimidamide group can be added using appropriate amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-hydroxy-5-methylnicotinimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-hydroxy-5-methylnicotinimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-hydroxy-5-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-N-hydroxy-2-methylnicotinimidamide
- 6-Chloro-3-hydroxy-2-pyrazinecarboxamide
- 6-Hydroxy-5-methoxynicotinic acid
Uniqueness
6-Chloro-N-hydroxy-5-methylnicotinimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
6-chloro-N'-hydroxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-2-5(7(9)11-12)3-10-6(4)8/h2-3,12H,1H3,(H2,9,11) |
InChI-Schlüssel |
XALFCPZYRIGCKW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1Cl)/C(=N/O)/N |
Kanonische SMILES |
CC1=CC(=CN=C1Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)




![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)





![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)

